molecular formula C19H30O5 B161624 6,11-Di-O-acetylalbrassitriol CAS No. 110538-20-0

6,11-Di-O-acetylalbrassitriol

Cat. No. B161624
M. Wt: 338.4 g/mol
InChI Key: FFFMHWNOQJZHOI-UHFFFAOYSA-N
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Description

6,11-Di-O-acetylalbrassitriol is a natural compound produced by the fungus Penicillium sp.. Its molecular formula is C₁₉H₃₀O₅ , and it falls under the category of sesquiterpenoids . This compound is characterized by its oily appearance and is soluble in chloroform, dichloromethane, ethyl acetate, and DMSO .


Molecular Structure Analysis

The molecular structure of 6,11-Di-O-acetylalbrassitriol consists of a tetrahydro-4H-naphthalen-1-yl group with two acetyl groups attached at positions 6 and 11. The stereochemistry of this compound is [1R,4S,4aS,8aS ], indicating the configuration of its chiral centers .

properties

IUPAC Name

(4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O5/c1-12-10-15(24-14(3)21)16-17(4,5)8-7-9-18(16,6)19(12,22)11-23-13(2)20/h10,15-16,22H,7-9,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFMHWNOQJZHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C2C(CCCC2(C1(COC(=O)C)O)C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,11-Di-O-acetylalbrassitriol

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